molecular formula C16H15ClN2O3 B603455 (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 160257-61-4

(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No. B603455
M. Wt: 318.75g/mol
InChI Key: XSIQQUWAUWSTQZ-GIJQJNRQSA-N
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Description

(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, commonly known as CHA, is a hydrazone compound that has been extensively studied for its potential applications in various scientific fields. It has been synthesized using different methods and has shown promising results in scientific research, particularly in the field of cancer research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide involves the condensation of 4-chloro-2-methylphenol with 2-hydroxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with acetic anhydride to form the acetohydrazide derivative. The final compound is obtained by treating the acetohydrazide derivative with a base in the presence of a dehydrating agent to induce cyclization and form the desired product.

Starting Materials
4-chloro-2-methylphenol, 2-hydroxybenzaldehyde, acetic anhydride, hydrazine hydrate, phosphorus oxychloride

Reaction
Step 1: Condensation of 4-chloro-2-methylphenol with 2-hydroxybenzaldehyde in ethanol or methanol to form the corresponding Schiff base., Step 2: Reaction of the Schiff base with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the acetohydrazide derivative., Step 3: Treatment of the acetohydrazide derivative with a base such as sodium methoxide or potassium hydroxide in the presence of a dehydrating agent such as phosphorus oxychloride to induce cyclization and form the desired product, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide.

Mechanism Of Action

The mechanism of action of CHA involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. CHA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.

Biochemical And Physiological Effects

CHA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the advantages of CHA is its potential as a cancer therapy candidate due to its ability to inhibit cancer cell growth and induce apoptosis. However, one of the limitations of CHA is its poor solubility, which can affect its bioavailability and limit its potential applications.

Future Directions

There are various future directions for CHA research, including the development of more effective synthesis methods to improve its solubility and bioavailability. Further studies are also needed to investigate its potential as a cancer therapy candidate and to explore its applications in other scientific fields, such as inflammation and immunology. Additionally, the development of CHA derivatives with improved pharmacological properties may also be a promising direction for future research.
Conclusion:
In conclusion, CHA is a hydrazone compound that has shown promising results in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CHA in various scientific fields.

Scientific Research Applications

CHA has been extensively studied for its potential applications in various scientific research fields. In cancer research, CHA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-8-13(17)6-7-15(11)22-10-16(21)19-18-9-12-4-2-3-5-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIQQUWAUWSTQZ-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide

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